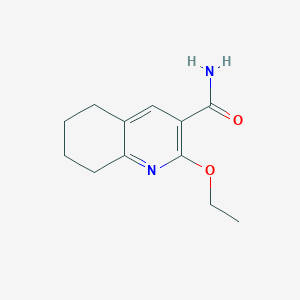
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as ETC-1002, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. ETC-1002 is a small molecule that has been shown to have lipid-lowering effects, making it a promising candidate for the treatment of hypercholesterolemia and other related disorders.
Mecanismo De Acción
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. This leads to a decrease in the production of these molecules, resulting in a reduction in LDL cholesterol levels. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to increase the expression of genes involved in the uptake and metabolism of LDL cholesterol.
Efectos Bioquímicos Y Fisiológicos
In addition to its lipid-lowering effects, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are associated with the development of cardiovascular disease. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its specificity for ATP citrate lyase, which makes it a promising candidate for the treatment of hypercholesterolemia and related disorders. However, one of the limitations of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Direcciones Futuras
There are several potential future directions for research on 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of ATP citrate lyase. Another area of research is the identification of biomarkers that can be used to predict the response to 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide treatment. Finally, there is a need for further clinical trials to determine the long-term safety and efficacy of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide in the treatment of hypercholesterolemia and related disorders.
Conclusion:
In conclusion, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects, reduce inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. While there are some limitations to its use, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has great potential for the treatment of hypercholesterolemia and related disorders, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypercholesterolemia. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to lower LDL cholesterol levels in both animal models and human clinical trials. The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol.
Propiedades
Número CAS |
171011-06-6 |
|---|---|
Nombre del producto |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-9(11(13)15)7-8-5-3-4-6-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
Clave InChI |
SPOHYSJNADFPJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
SMILES canónico |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Otros números CAS |
171011-06-6 |
Sinónimos |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



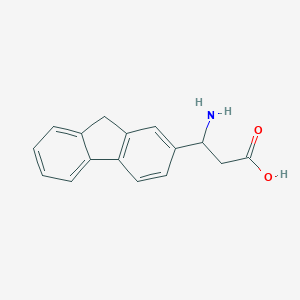
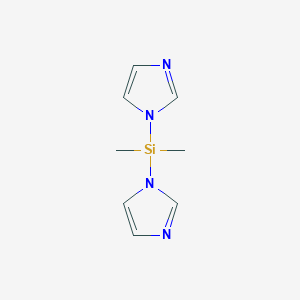
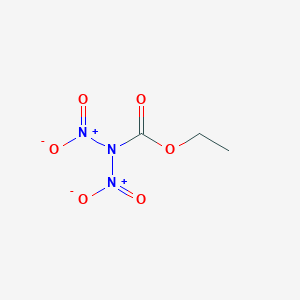
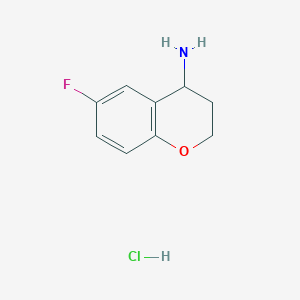
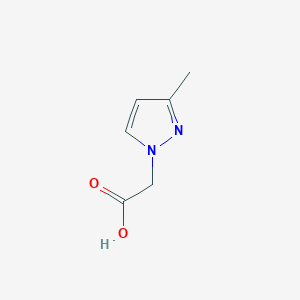
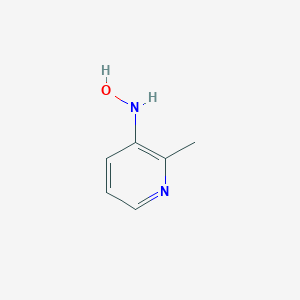
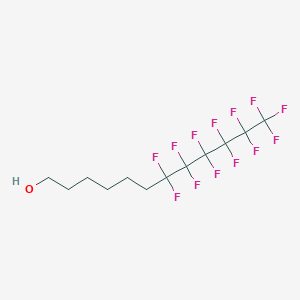
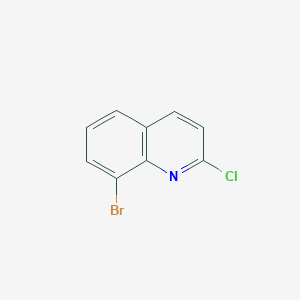
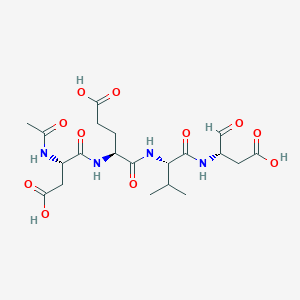

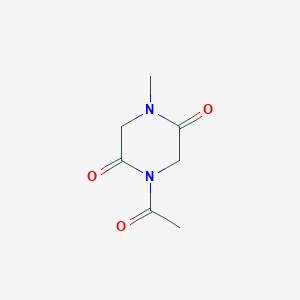
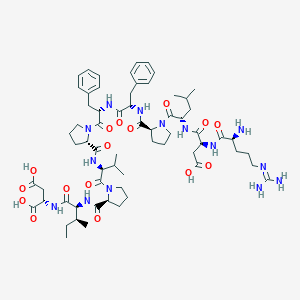
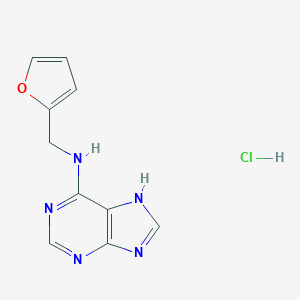
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)